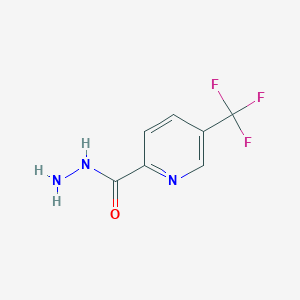
2,4-Dimethylmorpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of morpholine, featuring two methyl groups attached to the 2nd and 4th positions of the morpholine ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 2,4-Dimethylmorpholine hydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Reaction with Methyl Iodide: Morpholine is reacted with methyl iodide in the presence of sodium hydroxide to form 2,4-Dimethylmorpholine.
Formation of Hydrochloride Salt: The resulting 2,4-Dimethylmorpholine is then treated with hydrochloric acid to form this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,4-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylmorpholine hydrochloride finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylmorpholine hydrochloride can be compared with other similar compounds, such as:
Morpholine: The parent compound, morpholine, lacks the two methyl groups present in this compound, resulting in different chemical and physical properties.
2,6-Dimethylmorpholine: This compound has methyl groups attached to the 2nd and 6th positions of the morpholine ring, leading to variations in reactivity and applications.
4-Methylmorpholine: With a single methyl group at the 4th position, this compound exhibits distinct properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
2,4-dimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-5-7(2)3-4-8-6;/h6H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
ZIOLAJQLJMWILH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCO1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)


![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)

![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)

